2-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-phenylpyrimidine-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step chemical reactions, starting from basic chemical entities to achieve the desired complex structure. For instance, Martins et al. (2002) discuss the one-pot synthesis of 3-methylisoxazole-5-carboxamides, which are related to the isoxazole part of the compound (Martins et al., 2002). This synthesis pathway may offer insights into the methods used to construct parts of the compound .
Molecular Structure Analysis
The molecular structure of complex compounds like the one discussed is crucial for understanding their potential interactions and reactivity. Studies such as that by Richter et al. (2023), although focusing on slightly different compounds, highlight the importance of crystal and molecular structure analysis in comprehending the behavior of such molecules (Richter et al., 2023).
Chemical Reactions and Properties
Chemical properties of compounds are deeply influenced by their functional groups and overall molecular architecture. The work by Rahmouni et al. (2016) on novel pyrazolopyrimidines derivatives demonstrates the chemical reactivity of compounds with similar core structures, providing valuable information on potential reactions and chemical behavior (Rahmouni et al., 2016).
properties
IUPAC Name |
2-methyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-4-phenylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-13-8-17(28-25-13)9-16-11-27-12-19(16)24-21(26)18-10-22-14(2)23-20(18)15-6-4-3-5-7-15/h3-8,10,16,19H,9,11-12H2,1-2H3,(H,24,26)/t16-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFIOBKTNUDFBW-APWZRJJASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2COCC2NC(=O)C3=CN=C(N=C3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=CN=C(N=C3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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